molecular formula C13H20N2O3S2 B7466325 N-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thiophene-2-sulfonamide

N-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thiophene-2-sulfonamide

Cat. No. B7466325
M. Wt: 316.4 g/mol
InChI Key: CMYJJUOBLRPZEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thiophene-2-sulfonamide, also known as Sunitinib, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound was first developed by Pfizer and received approval from the US Food and Drug Administration (FDA) in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Since then, it has been the subject of numerous studies investigating its synthesis, mechanism of action, and potential future applications.

Mechanism of Action

N-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thiophene-2-sulfonamide exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases, which are involved in tumor angiogenesis, proliferation, and survival. It also inhibits the activity of the receptor tyrosine kinase FLT3, which is commonly mutated in acute myeloid leukemia. By inhibiting these receptors, this compound reduces the growth and survival of cancer cells and inhibits the formation of new blood vessels in tumors.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. It inhibits the activity of multiple receptor tyrosine kinases, which leads to reduced tumor growth and angiogenesis. It also inhibits the activity of FLT3, which is commonly mutated in acute myeloid leukemia. This compound has been shown to have immunomodulatory effects, such as increasing the number of natural killer cells and T cells in tumors. It has also been shown to have anti-inflammatory effects, such as reducing the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

N-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thiophene-2-sulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in vitro and in vivo. However, this compound also has some limitations for lab experiments. It has a relatively short half-life and can be rapidly metabolized in vivo. It can also have off-target effects, which can complicate data interpretation.

Future Directions

There are several potential future directions for the study of N-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thiophene-2-sulfonamide. One area of research is the development of new synthesis methods to improve yield and purity. Another area of research is the identification of new targets for this compound, which could expand its potential applications. There is also interest in developing combination therapies that include this compound with other drugs to increase efficacy and reduce toxicity. Finally, there is ongoing research to better understand the mechanism of action of this compound and its effects on the immune system.

Synthesis Methods

The synthesis of N-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thiophene-2-sulfonamide involves several steps, including the reaction of 4-methylpiperidine with ethyl 2-bromoacetate to form ethyl 2-(4-methylpiperidin-1-yl)acetate. This compound is then reacted with thionyl chloride to form ethyl 2-(4-methylpiperidin-1-yl)acetyl chloride, which is subsequently reacted with 2-aminothiophene-3-sulfonamide to form this compound. This synthesis method has been optimized and modified in various ways to improve yield and purity.

Scientific Research Applications

N-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thiophene-2-sulfonamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-KIT). These receptors are involved in tumor angiogenesis, proliferation, and survival, making them attractive targets for cancer therapy. This compound has also been investigated for its potential use in other diseases, such as Alzheimer's disease and pulmonary arterial hypertension.

properties

IUPAC Name

N-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S2/c1-11-5-7-15(8-6-11)12(16)10-14(2)20(17,18)13-4-3-9-19-13/h3-4,9,11H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYJJUOBLRPZEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN(C)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.